molecular formula C14H26N2 B5158847 N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine

N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine

Cat. No.: B5158847
M. Wt: 222.37 g/mol
InChI Key: FVCTVUPZFRTWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bicyclo[221]heptanyl)-N,1-dimethylpiperidin-4-amine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine typically involves a multi-step process. One common method includes the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions . This reaction is often catalyzed by organocatalysts, ensuring high enantioselectivity and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemistry and other advanced techniques can facilitate the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bicyclo[2.2.1]heptanyl)-2-methylbenzamide
  • 2-(2-bicyclo[2.2.1]heptanyl)-N-cyclopentylacetamide
  • 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine is unique due to its specific bicyclic structure and the presence of a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-15-7-5-13(6-8-15)16(2)14-10-11-3-4-12(14)9-11/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCTVUPZFRTWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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